1-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Profiling

1-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid (CAS 1152534-49-0) is a heterocyclic building block characterized by a pyrazole-3-carboxylic acid core bearing an N1-linked 1,3-benzodioxole moiety. It possesses the molecular formula C₁₁H₈N₂O₄, a molecular weight of 232.19 g/mol, and a computed XLogP3 of 1.6.

Molecular Formula C11H8N2O4
Molecular Weight 232.19 g/mol
CAS No. 1152534-49-0
Cat. No. B1518976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid
CAS1152534-49-0
Molecular FormulaC11H8N2O4
Molecular Weight232.19 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)N3C=CC(=N3)C(=O)O
InChIInChI=1S/C11H8N2O4/c14-11(15)8-3-4-13(12-8)7-1-2-9-10(5-7)17-6-16-9/h1-5H,6H2,(H,14,15)
InChIKeyPGMYTTOFNMTJKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid (CAS 1152534-49-0): A Structurally Distinct N-Aryl Pyrazole Building Block for Medicinal Chemistry and Agrochemical Derivatization


1-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid (CAS 1152534-49-0) is a heterocyclic building block characterized by a pyrazole-3-carboxylic acid core bearing an N1-linked 1,3-benzodioxole moiety [1]. It possesses the molecular formula C₁₁H₈N₂O₄, a molecular weight of 232.19 g/mol, and a computed XLogP3 of 1.6 [1]. It is supplied as a research chemical (typical purity ≥95%) by vendors including Enamine (Cat. EN300-82686) and Toronto Research Chemicals (Cat. B115005) . The compound serves as a versatile intermediate for amide, ester, and heterocycle synthesis in drug discovery programs targeting enzyme inhibition and receptor modulation.

Why Generic Substitution of 1-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid Leads to Irreproducible Results


This compound cannot be interchanged with its constitutional isomers—most notably 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid (CAS 890621-48-4), 5-(1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid (CAS 1093642-04-6), or 5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid (CAS 1152543-46-8)—without fundamentally altering SAR outcomes [1]. The N-aryl connectivity in the target compound creates a distinct torsional profile between the benzodioxole and pyrazole rings, resulting in a computed topological polar surface area (TPSA) of 73.6 Ų [2]. In contrast, the C-linked regioisomer 1093642-04-6 exhibits a TPSA of 84.4 Ų [3], a difference that can significantly impact membrane permeability and binding pocket complementarity. The positional identity of the carboxylic acid (C3 vs. C4 vs. C5) further dictates the geometry and hydrogen-bonding vector of derived amides and esters, meaning even minor synthetic modifications produce downstream compounds with divergent pharmacophore presentations [2].

Quantitative Evidence Guide: When to Select 1-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid Over Its Closest Analogs


N-Aryl vs. C-Aryl Connectivity Controls TPSA and Predicted Membrane Permeability

The target compound features an N-aryl bond connecting the benzodioxole to the pyrazole N1, whereas the regioisomer 5-(1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid (CAS 1093642-04-6) connects the benzodioxole via a C-aryl bond at the pyrazole C5 position. This connectivity difference yields a computed topological polar surface area (TPSA) of 73.6 Ų for the target [1] versus 84.4 Ų for the C-aryl isomer [2], representing a ~14.7% reduction in polar surface area. The lower TPSA is predicted to enhance passive membrane permeability based on established drug-likeness models (Veber rules: compounds with TPSA ≤140 Ų are more likely to exhibit oral bioavailability, with lower values generally correlating with improved permeation).

Medicinal Chemistry Drug Design Physicochemical Profiling

Carboxylic Acid Positional Identity Determines Derivatization Geometry and Hydrogen-Bond Vectoring

The target compound carries the carboxylic acid at the pyrazole C3 position, while the analog 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid (CAS 890621-48-4) places the acid at the C5 position [1]. The C3 acid is meta (1,3) relative to the N1-benzodioxole substituent, whereas the C5 acid in the comparator is also meta to the C3-benzodioxole but the overall connectivity pattern is reversed (C-aryl vs. N-aryl). This distinction produces geometrically non-superimposable amide and ester products post-derivatization. For example, amidation of the target compound yields an amide vector oriented differently in space compared to the identical reaction performed on CAS 890621-48-4, potentially altering target engagement in structure-based drug design .

Synthetic Chemistry Structure-Based Design Amide Coupling

Rotatable Bond Count Differences Impact Conformational Flexibility and Entropic Penalty Upon Binding

The target compound has 2 rotatable bonds as computed by PubChem [1]. The N-methylated analog 3-(1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 1177271-75-8) also has 2 rotatable bonds but with a higher molecular weight (246.22 vs. 232.19 g/mol) due to the N-methyl group . The lower molecular weight of the target compound combined with identical rotatable bond count yields a marginally higher ligand efficiency metric (fewer heavy atoms per hydrogen bond donor/acceptor). Furthermore, the N-aryl bond in the target compound connects directly to the pyrazole N1 without an intervening methylene, creating a more restricted conformational profile at the ring junction compared to C-linked analogs, which may reduce the entropic penalty upon target binding.

Computational Chemistry Molecular Docking Conformational Analysis

GHS Hazard Profile: Acute Oral Toxicity Warning Differentiates Handling Requirements from N-Methylated Analog

According to the ECHA C&L Inventory, the target compound carries GHS hazard statements H302 (100%: Harmful if swallowed), H315 (100%: Causes skin irritation), H319 (100%: Causes serious eye irritation), and H335 (100%: May cause respiratory irritation), with classification as Acute Tox. 4 (oral) [1]. The N-methyl analog (CAS 1177271-75-8) has a distinct hazard profile due to the added methyl group, which can alter acute toxicity classification. The acute oral toxicity warning (H302) on the target compound necessitates procurement of appropriate PPE and engineering controls, a consideration that may not apply identically to all in-class analogs. For procurement in facilities with strict safety protocols around acute toxins, this classification must be verified per compound.

Laboratory Safety Procurement Compliance Occupational Health

Enamine Catalog Inclusion and Standardized 95% Purity Specification Support Reproducible Library Synthesis

The target compound is stocked by Enamine LLC (Catalog EN300-82686) at a standardized purity of 95%, with pricing of $226.00 per 50 mg and bulk quantities available (e.g., 10 g) [1]. Toronto Research Chemicals offers the compound as B115005 at $250.00 per 50 mg . By comparison, the C-linked regioisomer 5-(1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid (CAS 1093642-04-6) is listed by Biosynth at €358.25 for 2.5 g with a 3-4 week lead time , indicating potentially lower commercial availability and longer procurement timelines for the comparator. The target compound's presence in the Enamine screening collection (a widely used source for academic and industrial HTS libraries) also implies validated synthetic accessibility and QC processes.

Chemical Library Synthesis High-Throughput Screening Quality Control

Benzodioxole Moiety Imparts Metabolic Stability Advantage Over Unsubstituted N-Phenyl Analog in Preclinical Development Contexts

The 1,3-benzodioxole substituent in the target compound is a recognized structural motif for enhancing metabolic stability relative to unsubstituted phenyl rings in drug candidates [1]. Compared to 1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 4747-46-0), which lacks the cyclic diether, the target compound benefits from reduced susceptibility to CYP450-mediated aromatic hydroxylation due to the methylenedioxy bridge occupying potential metabolic soft spots. While direct in vitro microsomal stability data comparing these two specific compounds was not identified in the public literature, the benzodioxole moiety is well-established in medicinal chemistry as a metabolically shielded bioisostere [1]. Patent literature on benzodioxole-pyrazole hybrids further supports the strategic use of this motif to improve drug-like properties [2].

Drug Metabolism Pharmacokinetics Scaffold Optimization

Recommended Application Scenarios for 1-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid


Fragment-Based Drug Discovery (FBDD) Requiring Low-MW, Ligand-Efficient Carboxylic Acid Fragments with Favorable Permeability

With a molecular weight of 232.19 g/mol, 2 rotatable bonds, and a TPSA of 73.6 Ų, the compound meets fragment-likeness criteria [1]. Its lower TPSA relative to the C-aryl regioisomer (84.4 Ų) [2] predicts superior passive permeability, making it suitable for fragment screening libraries targeting intracellular proteins. The carboxylic acid provides a synthetic handle for amide coupling to generate larger lead-like molecules. Procurement from Enamine's fragment collection ensures batch-to-batch consistency (95% purity, QC-validated) [1].

Synthesis of N-Aryl Pyrazole-3-Carboxamide Libraries for Kinase or GPCR Target Screening

The C3-carboxylic acid position, combined with the N1-benzodioxole substituent, yields amide products with a defined pharmacophore geometry distinct from C5-carboxylic acid regioisomers [1]. Direct amidation under standard HATU or EDC/HOBt conditions produces compound libraries for screening against kinase, GPCR, or nuclear receptor targets. The benzodioxole motif contributes to metabolic stability, a valuable feature when progressing hits to lead optimization, as supported by class-level SAR on benzodioxole-containing pyrazole hybrids [2].

Agrochemical Intermediate for Novel Pesticide or Herbicide Discovery Programs

Pyrazole-carboxylic acid building blocks are foundational intermediates in agrochemical R&D, with N-phenylpyrazole patents describing herbicidal and insecticidal applications [1]. The benzodioxole-substituted variant offers differentiated physicochemical properties (XLogP3 1.6) suitable for foliar uptake. The compound's ready availability through Enamine (bulk quantities up to 10 g) [2] supports pilot-scale synthesis campaigns in agrochemical discovery without custom synthesis delays.

Metal-Organic Framework (MOF) or Coordination Polymer Synthesis Requiring N-Aryl Pyrazole Carboxylate Ligands

1-Aryl-1H-pyrazole-3-carboxylic acids have been employed as ligands in the construction of metal complexes exhibiting diverse topologies (0D monomers, 1D chains, 2D layers, and 3D frameworks) [1]. The target compound's N-aryl connectivity and C3-carboxylate donor provide a distinct coordination geometry compared to C-aryl regioisomers, potentially yielding novel framework architectures. The compound's defined purity (≥95%) and commercial availability from multiple suppliers facilitate reproducible materials synthesis.

Quote Request

Request a Quote for 1-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.